7-Bromo-1H-benzo[d][1,2,3]triazole
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Overview
Description
7-Bromo-1H-benzo[d][1,2,3]triazole is a compound with the molecular formula C6H4BrN3 . It is used for R&D purposes and not for medicinal or household use .
Synthesis Analysis
1,2,3-Triazole scaffolds are not obtained in nature, but they are intensely investigated by synthetic chemists due to their excellent properties and green synthetic routes . Various synthetic routes have been used in the past 21 years to synthesize 1,2,3-triazoles and their derivatives using various metal catalysts .Molecular Structure Analysis
The molecular structure of 7-Bromo-1H-benzo[d][1,2,3]triazole consists of a five-membered ring containing three consecutive nitrogen atoms . The structure is aromatic due to a 6π delocalized electron ring system .Chemical Reactions Analysis
1,2,3-Triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character . It is made up of three nitrogens and two carbons .Physical And Chemical Properties Analysis
The molecular weight of 7-Bromo-1H-benzo[d][1,2,3]triazole is 198.02 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound is also characterized by a topological polar surface area of 41.6 Ų .Scientific Research Applications
Catalytic Activity and Synthesis Methods
7-Bromo-1H-benzo[d][1,2,3]triazole and its derivatives have been explored for their role in catalytic activities and synthesis methodologies. For instance, a study highlighted the catalytic system involving hydroxybenzotriazole derivatives, demonstrating significant rate enhancements in hydrolysis reactions, providing insights into the ester cleavage properties of these compounds in surfactant micelles (Bhattacharya & Kumar, 2005). Another research focused on the synthesis of benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles, highlighting a convenient method involving C–N and C–S bond formation sequences, emphasizing the efficiency of using CuCl2·2H2O as a catalyst in water (Wen et al., 2015).
Antimicrobial and Biological Properties
Several studies have examined the antimicrobial and various biological properties of 7-Bromo-1H-benzo[d][1,2,3]triazole derivatives. A notable investigation synthesized N-aminoalkylated derivatives of benzo[d][1,2,3]triazole and evaluated their antimicrobial activities against various bacterial and fungal strains, revealing the potential of these compounds in future drug development (Bhardwaj, 2014). The synthesis and biological evaluation of triazole derivatives, emphasizing their role as anti-nociceptive and anti-inflammatory agents, further underscore the biomedical potential of these compounds (Rajasekaran & Rajagopal, 2009).
Material Science and Optoelectronics
Research in the field of material science and optoelectronics has also benefited from the applications of 7-Bromo-1H-benzo[d][1,2,3]triazole derivatives. Studies have explored the synthesis of donor-acceptor copolymers containing functionalized benzotriazole units, highlighting their tunable emission and electrical properties for potential use in organic optoelectronics (Torres-Moya et al., 2020). Another research focused on the self-assembly of T-shape 2H-benzo[d][1,2,3]-triazoles, discussing their optical waveguide and photophysical properties, which are crucial for the rational design of organic self-assemblies in optoelectronic applications (Torres et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-bromo-2H-benzotriazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJANJSHTMOQOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C(=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617193 |
Source
|
Record name | 4-Bromo-2H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1H-benzo[d][1,2,3]triazole | |
CAS RN |
1064721-11-4 |
Source
|
Record name | 4-Bromo-2H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-1H-1,2,3-benzotriazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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